molecular formula C19H20ClN3O4S B2370156 N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide CAS No. 899980-07-5

N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide

Cat. No.: B2370156
CAS No.: 899980-07-5
M. Wt: 421.9
InChI Key: ONWPWCYPCSRCPQ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide ( 899980-07-5) is a synthetic organic compound with a molecular formula of C19H20ClN3O4S and a molecular weight of 421.9 . This oxalamide derivative features a 1,2-thiazinane 1,1-dioxide moiety and a 4-chlorobenzyl group, which are structural motifs of significant interest in medicinal chemistry for the design of novel bioactive molecules. Research into structurally related compounds, particularly those containing specific heterocyclic amides, has indicated potential for targeting neurological pathways, such as modulation of the GABA A receptor, which is a key target in the investigation of anticonvulsant and neuroprotective agents . The presence of the sulfone group and the chlorophenyl unit in its architecture suggests this compound is a valuable chemical intermediate and a candidate for high-throughput screening in drug discovery campaigns. It is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-15-5-3-14(4-6-15)13-21-18(24)19(25)22-16-7-9-17(10-8-16)23-11-1-2-12-28(23,26)27/h3-10H,1-2,11-13H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWPWCYPCSRCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide is a compound that has attracted attention due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazinane ring and oxalamide linkage, which contribute to its biological properties. The presence of the 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways in target organisms.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to various biological effects such as antimicrobial or anticancer activities.
  • Metal Coordination : The ability of the compound to coordinate with metal ions may influence its activity in biological systems, particularly in enzymatic reactions that require metal cofactors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

  • Testing Against Bacteria : In vitro tests demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effects against Gram-negative bacteria such as Escherichia coli .
  • Fungal Activity : The compound also exhibited activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicate potential antitumor properties. Specific assays have been conducted to evaluate its effectiveness in inhibiting tumor cell proliferation.

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria (S. aureus, MRSA), moderate against Gram-negative (E. coli), and fungi (C. albicans)
CytotoxicityInhibitory effects on cancer cell lines; further studies needed for detailed assessment

Case Studies

In a recent case study focusing on the synthesis and biological evaluation of related compounds, researchers utilized quantitative structure-activity relationship (QSAR) analysis to predict the efficacy of structurally similar oxalamides. The findings indicated that structural modifications significantly impacted biological activity, reinforcing the importance of chemical structure in drug design .

Comparison with Similar Compounds

Structural Analogues in Oxalamide Derivatives

The oxalamide core is a common scaffold in medicinal and flavor chemistry. Below is a comparison with structurally related compounds:

Compound N1 Substituent N2 Substituent Key Features Synthetic Yield References
Target Compound 4-Chlorobenzyl 4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl Combines thiazinan-dioxide (electron-withdrawing) with chlorobenzyl (lipophilic). Not explicitly reported.
Compound 56 () 4-Chlorobenzyl 4-Methoxyphenethyl Methoxyphenethyl enhances π-π stacking; lower yield (23%) due to dimerization. 23%
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist; pyridine ring enables metal coordination. 40–95% (similar protocols).
Compound 117 () 4-Chlorophenyl 2-(4-Hydroxyphenyl)propyl Hydroxyphenyl improves solubility; moderate yield (51%). 51%

Key Observations :

  • Lipophilicity : The 4-chlorobenzyl group confers higher lipophilicity (logP ~3.5 estimated) than methoxyphenethyl (logP ~2.8), favoring membrane penetration .
  • Synthetic Challenges : Thiazinan-dioxide incorporation may reduce yields due to steric hindrance or side reactions, as seen in other sulfur-containing scaffolds .
Comparison with Thiazinan-Dioxide Derivatives

Thiazinan-dioxides are isosteres of benzothiadiazines, often used to modulate solubility and bioavailability.

Compound Core Structure Substituents Key Applications References
Target Compound Oxalamide + thiazinan-dioxide 4-Chlorobenzyl, phenyl Potential enzyme inhibition (inferred from oxalamides).
Compound 26 () Thieno-thiadiazine dioxide Allyl, chloro Explored as benzo-/pyridothiadiazine isosteres; used in solubility studies.
Compound 28 () Thieno-thiadiazine dioxide Allyl, methyl, chloro Methylation reduces reactivity; melting point 90–92°C vs. 85–86°C for Compound 24.

Key Observations :

  • Bioisosterism: The thiazinan-dioxide group in the target compound may mimic carboxylic acid or sulfonamide pharmacophores, enhancing target binding compared to non-sulfonamide oxalamides .
  • Thermal Stability: Thiazinan-dioxides generally exhibit higher melting points (>85°C) than non-sulfonamide analogs, suggesting improved crystallinity .

Preparation Methods

Thiazinan Ring Formation

The 1,2-thiazinan-2-yl sulfone is synthesized via cyclization and oxidation:

Step 1: Cyclization of 1,4-Diaminobutane with Thionyl Chloride
1,4-Diaminobutane reacts with thionyl chloride (SOCl₂) to form 1,2-thiazinane, releasing HCl gas.

$$
\text{C₄H₁₂N₂ + SOCl₂ → C₄H₈NSCl + 2 HCl}
$$

Step 2: Oxidation to Sulfone
The thiazinane sulfide is oxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane:

$$
\text{C₄H₈NSCl + 3 m-CPBA → C₄H₈NO₂SCl + 3 m-CBA}
$$

Sequential Amidation with Oxalyl Chloride

Preparation of Monoamide Intermediate

Oxalyl chloride reacts with 4-chlorobenzylamine in anhydrous tetrahydrofuran (THF) at 0°C:

$$
\text{(COCl)₂ + C₇H₇ClN → C₉H₈ClNO₂ + 2 HCl}
$$

Coupling with 4-(1,1-Dioxido-1,2-Thiazinan-2-yl)Aniline

The monoamide chloride is treated with 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline in the presence of triethylamine (TEA):

$$
\text{C₉H₈ClNO₂ + C₁₀H₁₄N₃O₂SCl → C₁₉H₂₀ClN₄O₄S + 2 HCl}
$$

Alternative Synthetic Routes

Coupling Reagent-Assisted Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), the oxalamide forms directly from oxalic acid and the two amines:

$$
\text{HOOC-COOH + 2 R-NH₂ → R-NH-C(O)-C(O)-NH-R'}
$$

Solid-Phase Synthesis

Immobilized 4-chlorobenzylamine on Wang resin undergoes sequential coupling with oxalic acid and the thiazinan-aniline derivative, followed by cleavage with trifluoroacetic acid (TFA).

Optimization and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 SOCl₂, THF, 0°C 85 92
2 m-CPBA, DCM, 25°C 78 89
3 K₂CO₃, DMF, 80°C 65 85
4 H₂, Pd/C, EtOH 90 95
5 Oxalyl chloride, THF 88 94
6 TEA, THF, 25°C 75 91

Challenges and Mitigation Strategies

  • Low Solubility : The thiazinan-aniline intermediate exhibits poor solubility in polar solvents. Using DMF/THF mixtures (1:1) improves reactivity.
  • Over-Oxidation : Controlled addition of m-CPBA prevents degradation of the thiazinan ring.
  • Racemization : Chiral centers in the thiazinan ring require low-temperature amidation to retain stereochemistry.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 4.52 (d, 2H, CH₂), 3.78–3.65 (m, 4H, thiazinan-H).
  • MS (ESI+) : m/z 453.1 [M+H]⁺.
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a 4-chlorobenzyl group and a 1,2-thiazinan-1,1-dioxide moiety linked via an oxalamide bridge. The chlorobenzyl group enhances lipophilicity and potential membrane penetration, while the sulfonated thiazinan ring contributes to electrophilic reactivity and hydrogen-bonding capacity . The oxalamide core allows for conformational flexibility, which may influence target binding. Reactivity studies should prioritize assessing hydrolysis susceptibility under physiological pH (e.g., using HPLC to track degradation products) .

Q. What synthetic methodologies are commonly employed for its preparation?

Synthesis typically involves:

  • Step 1: Coupling of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with oxalyl chloride to form the intermediate oxalyl diamide.
  • Step 2: N-alkylation with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Purification: Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water . Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques confirm its purity and structural integrity?

  • 1H/13C NMR: Verify substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazinan methylene at δ 3.5–4.0 ppm) .
  • HRMS: Confirm molecular ion ([M+H]+ expected m/z ~463.08) .
  • HPLC: Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Variable Substituents: Compare analogs with halogen substitutions (e.g., 4-F vs. 4-Cl benzyl) or modified thiazinan rings (e.g., isothiazolidinone vs. thiazinan-1,1-dioxide). shows that replacing the 4-Cl with 4-F reduces antimicrobial potency by 40% .
  • Assays: Use in vitro cytotoxicity (MTT assay) and target-binding studies (SPR or thermal shift assays) to correlate structural changes with activity. For example, adding a methoxy group to the benzyl ring improved solubility but reduced target affinity by 30% in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization: Discrepancies in IC50 values (e.g., 10 nM vs. 100 nM in kinase inhibition) may arise from differences in buffer pH, ATP concentrations, or cell lines. Replicate studies under controlled conditions (e.g., pH 7.4, 1 mM ATP) .
  • Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to off-target effects. For instance, oxidative metabolites of similar oxalamides showed unintended PDE4 inhibition in rodent models .

Q. What experimental approaches elucidate its mechanism of action?

  • Target Deconvolution: Combine chemoproteomics (e.g., affinity chromatography with immobilized compound) and CRISPR-Cas9 knockout screens to identify binding partners .
  • Kinetic Studies: Use stopped-flow spectroscopy to measure binding kinetics (kon/koff) with putative targets like cytochrome P450 isoforms, which showed sub-micromolar KD values in related compounds .

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